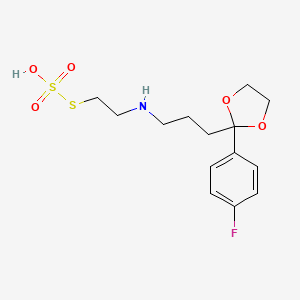
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate is a complex organic compound featuring a fluorophenyl group, a dioxolane ring, and a thiosulfate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the reaction of p-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Alkylation: The dioxolane derivative is then subjected to alkylation with 3-chloropropylamine to introduce the propylamino group.
Thiosulfation: Finally, the compound undergoes a reaction with thiosulfuric acid to introduce the thiosulfate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the thiosulfate group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-((3-(2-Phenyl-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
S-2-((3-(2-(p-Chlorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in S-2-((3-(2-(p-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)amino)ethyl thiosulfate imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
21220-98-4 |
|---|---|
Molekularformel |
C14H20FNO5S2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-2-[3-(2-sulfosulfanylethylamino)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H20FNO5S2/c15-13-4-2-12(3-5-13)14(20-9-10-21-14)6-1-7-16-8-11-22-23(17,18)19/h2-5,16H,1,6-11H2,(H,17,18,19) |
InChI-Schlüssel |
IEBGMYMKWUYBAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CCCNCCSS(=O)(=O)O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



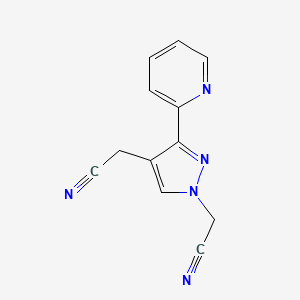

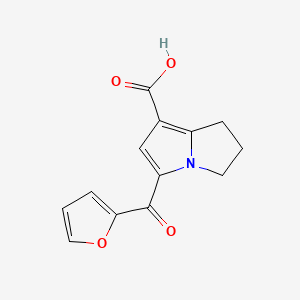
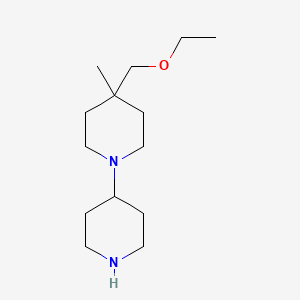
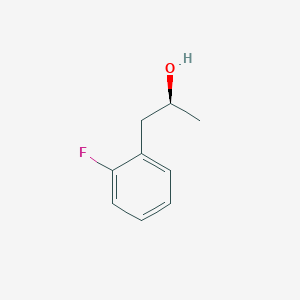
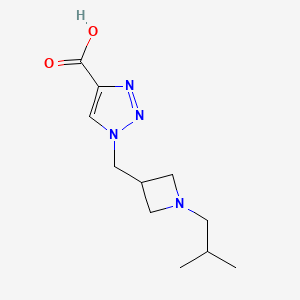
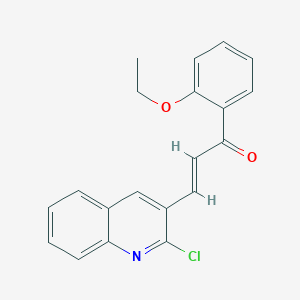
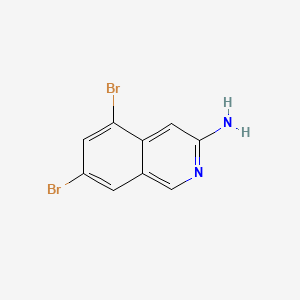

![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
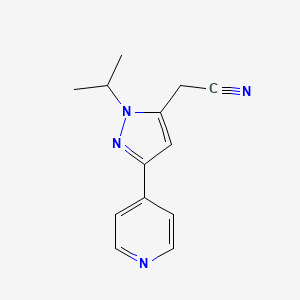
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
